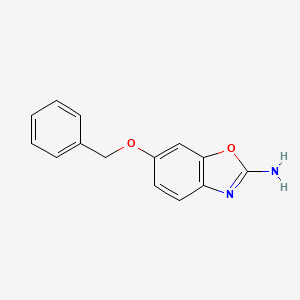

6-(Benzyloxy)-1,3-benzoxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUIEUVOUBRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Structure Activity Relationships Sar for Benzoxazol 2 Amine Derivatives

Influence of Substituents on the Benzoxazole (B165842) Ring on Biological Activity

Substituents on the fused benzene (B151609) ring of the benzoxazole core can dramatically alter the molecule's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets. Positions C-5 and C-6 are common sites for modification and have been shown to be critical for determining the intensity and spectrum of biological activity. globalresearchonline.net

Impact of the Benzyloxy Group at C-6 on Biological Activity Profiles

While specific research focusing solely on the 6-benzyloxy substituent on the 1,3-benzoxazol-2-amine core is limited, the influence of substituents at the C-6 position has been explored in related benzoxazole and benzimidazole (B57391) analogues. The C-6 position is a key site for electrophilic substitution, such as nitration. globalresearchonline.net The introduction of different functional groups at this position can significantly impact biological activity. For instance, studies on related heterocyclic systems have shown that groups at C-6 can influence antibacterial, antifungal, and anticancer activities. rsc.org

The benzyloxy group is characterized by its significant bulk and its electron-donating nature. Its introduction at C-6 would be expected to increase the lipophilicity of the molecule, which could enhance its ability to cross biological membranes. In a study on 1,2-benzisoxazole (B1199462) derivatives, the synthesis of 3-hydroxy-6-(benzyloxy)-1,2-benzisoxazole was performed as part of an investigation into novel antibacterial agents, highlighting the interest in such alkoxy substitutions at the C-6 position. nih.gov In other related scaffolds, the presence of electron-withdrawing groups like chloro or nitro at the C-6 position has been systematically studied, revealing that these modifications can lead to potent, albeit sometimes weak to moderate, antimicrobial activities. rsc.orgresearchgate.net The replacement of these with a bulky, electron-donating benzyloxy group would likely alter the binding mode and affinity for specific biological targets, potentially shifting the activity profile from antimicrobial to other areas, or enhancing potency for different targets.

Effects of Substituents at the C-2 Amino Position

The C-2 amino group of the benzoxazol-2-amine scaffold is a critical handle for derivatization, allowing for the introduction of a wide array of substituents that can probe the binding pocket of a biological target. The nature of the substituent—whether it is an alkyl, aryl, or a more complex group—can profoundly affect the compound's biological activity.

Studies have shown that N-phenyl-1,3-benzoxazol-2-amine derivatives exhibit significant antimicrobial properties. A comparative analysis revealed that the 2-amino phenyl benzoxazole series generally demonstrated higher antibacterial potential than the 2-phenyl benzoxazole scaffold, indicating the importance of the nitrogen linker. nih.gov The introduction of various substituents on the N-phenyl ring allows for fine-tuning of this activity. For example, incorporating a fluorine atom on the phenyl ring improved activity against E. coli. nih.gov This suggests that electronic and steric factors of the C-2 substituent are key determinants of potency and spectrum.

The following table summarizes the impact of different substituents at the C-2 amino position on the antibacterial activity of N-phenyl-1,3-benzoxazol-2-amine derivatives.

| Compound ID | Substituent at C-2 Amino Position | Key Finding on Antibacterial Activity | Reference |

|---|---|---|---|

| Compound A | N-phenyl | Serves as a base scaffold for comparison. | nih.gov |

| Compound B | N-(Fluorophenyl) | Showed improved activity against E. coli compared to the unsubstituted N-phenyl analog. | nih.gov |

| Compound C | N-(Chlorophenyl) | Demonstrated potent activity against Streptococcus pyogenes and Staphylococcus aureus. | nih.gov |

| Compound D | N-(Arylureido) | Derivatives with a 4-fluorophenylurea (B1293571) moiety exhibited promising inhibition of pro-inflammatory cytokines TNF-α and IL-6. | jocpr.com |

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) are critical aspects of SAR that dictate how a molecule fits into its biological target. For benzoxazole derivatives, the relative orientation of substituents can determine whether a productive binding interaction occurs.

Methodologies for SAR Determination

The elucidation of SAR is a systematic process that relies on both synthetic chemistry to create new molecules and computational methods to predict their properties and interactions.

Systematic Analog Design and Synthesis for SAR Studies

A cornerstone of SAR determination is the systematic design and synthesis of analogs. This involves creating a library of compounds where specific parts of the lead molecule are varied one at a time. For benzoxazol-2-amine derivatives, several synthetic strategies enable this systematic approach.

One common method is the cyclization of substituted o-aminophenols with a cyanating agent like cyanogen (B1215507) bromide. acs.org This allows for the installation of various substituents on the benzene ring prior to the formation of the oxazole (B20620) core. More modern, less hazardous methods utilize reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by a Lewis acid to achieve the same cyclization.

To explore substituents at the C-2 amino position, N-substituted analogs can be prepared through methods like the intramolecular Smiles rearrangement. This approach allows for the efficient amination of a benzoxazole-2-thiol precursor with a wide range of primary and aromatic amines, providing access to a diverse set of derivatives for biological testing. These synthetic methodologies are crucial for building the compound libraries needed to establish robust SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. This allows researchers to predict the activity of novel, unsynthesized molecules.

In the context of benzoxazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. jocpr.com These methods generate 3D models that visualize the regions around the molecule where certain properties are predicted to enhance or diminish biological activity. For example, a QSAR model might generate contour maps indicating where bulky groups are favored (steric field) or where positive or negative charges are beneficial (electrostatic field). These models are built using a "training set" of compounds with known activities and then validated with a "test set." The resulting models can guide the design of new analogs with improved potency by suggesting specific structural modifications. jocpr.com This ligand-based drug design approach is invaluable when the 3D structure of the biological target is unknown.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

In Vitro and In Vivo Biological Activity Screening of Benzoxazole (B165842) Derivatives

The benzoxazole scaffold is a key pharmacophore found in numerous compounds with significant biological activities. nih.govresearchgate.net Synthetic derivatives have been a major focus of research, leading to the discovery of agents with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. jocpr.comesisresearch.orgnih.gov Modifications to the benzoxazole ring, particularly at positions 2, 5, and 6, have been shown to significantly influence the potency and spectrum of their biological effects. nih.govesisresearch.org

Benzoxazole derivatives have demonstrated a broad range of antimicrobial activities. jocpr.comglobalresearchonline.net Numerous studies have synthesized and evaluated novel series of these compounds against various pathogens, revealing their potential as leads for new antimicrobial agents. esisresearch.orgnih.govresearchgate.net

The antibacterial potential of benzoxazole derivatives has been widely documented against a variety of bacterial strains. nih.gov These compounds have shown considerable growth inhibition against both Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net

Research has indicated that the susceptibility of bacteria to benzoxazole compounds can vary. For instance, in a study of six benzimidazole (B57391) and benzoxazole derivatives, the two active compounds, both benzoxazoles, showed the highest efficacy against Staphylococcus aureus isolates. jocpr.comresearchgate.net Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa were found to be more resistant. researchgate.net Another study synthesized a series of 2,5- and/or 6-substituted benzoxazoles and found them to possess a broad spectrum of activity. esisresearch.org One compound, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, was particularly active against Gram-positive strains with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL. esisresearch.org Furthermore, certain derivatives showed significant activity against the Gram-negative enterobacter Pseudomonas aeruginosa, with MIC values of 50 µg/mL. esisresearch.org

A separate investigation into novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives revealed biological activity against Gram-positive bacteria, particularly Micrococcus luteus, with an MIC of 31.25 μg/mL. researchgate.net The activity against Staphylococcus aureus strains was more moderate, with MIC values ranging from 250 to 1000 μg/mL. researchgate.net Similarly, a study on 2-substituted benzoxazole derivatives found that most of the synthesized compounds demonstrated potent antibacterial activities, especially against E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound Type/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria (general) | 12.5 | esisresearch.org |

| 2,5- and/or 6-substituted benzoxazoles | Pseudomonas aeruginosa | 50 | esisresearch.org |

| Benzoxazole Derivative III | Staphylococcus aureus (90% inhibition) | 25 | researchgate.net |

| Benzoxazole Derivative II | Staphylococcus aureus (90% inhibition) | 50 | researchgate.net |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 | researchgate.net |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | E. coli | 7.81 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | K. pneumoniae | 3.91 | rsc.org |

In addition to antibacterial effects, benzoxazole derivatives often exhibit a wide spectrum of antifungal activity. nih.gov They have been tested against various fungal species, including clinically relevant yeasts like Candida albicans. esisresearch.orgnih.gov

Studies have shown that modifications to the benzoxazole structure can lead to potent antifungal agents. researchgate.net For example, a series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives possessed a broad spectrum of activity, with one compound being particularly active against Candida krusei and a Candida albicans isolate with a MIC value of 31.25 µg/mL. researchgate.net Another study found that synthesized benzoxazole compounds possessed antimycotic activity against C. albicans with MIC values ranging from 25–50 µg/mL. esisresearch.org The screening of twenty-six benzoxazole derivatives, including N-phenyl-1,3-benzoxazol-2-amine scaffolds, also confirmed their antifungal potential against Aspergillus clavatus and Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound Type/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (Compound 8) | Candida krusei | 31.25 | researchgate.net |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (Compound 8) | Candida albicans isolate | 31.25 | researchgate.net |

| 2,5- and/or 6-substituted benzoxazoles | Candida albicans | 25-50 | esisresearch.org |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | Aspergillus clavatus | Screened at 25 µg/mL | nih.gov |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | Candida albicans | Screened at 25 µg/mL | nih.gov |

The antiviral potential of benzoxazole derivatives has also been a subject of investigation. An original series of 6-benzoyl-benzoxazolin-2-one derivatives was found to have selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. uclouvain.be These compounds were inactive against a variety of other DNA and RNA viruses, indicating a specific mechanism of action. uclouvain.be Notably, they demonstrated similar activity against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) VZV strains and were also active against ganciclovir-resistant clinical HCMV isolates. uclouvain.be Time-of-addition experiments suggested a site of interaction with the HCMV replication cycle that may be similar to that of ganciclovir. uclouvain.be

The benzoxazole nucleus is a prominent scaffold in the design of novel anticancer agents. jocpr.comnih.gov Derivatives of this heterocyclic system have been shown to exert cytotoxic effects on a wide array of human cancer cell lines, including those of the breast, lung, liver, and colon. nih.govresearchgate.net

Preclinical assays have consistently demonstrated the cytotoxic potential of benzoxazole derivatives. A study evaluating a new series of benzoxazole compounds found them to have moderate to strong cytotoxic effects against four human cancer cell lines. researchgate.net Specifically, compounds 11 and 12 from this series showed potent effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values of 5.5 µg/mL and 5.6 µg/mL, respectively. researchgate.net

Another investigation focused on a set of novel benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.gov The most potent compound in this series, designated 12l, displayed high growth inhibitory activities against HepG2 and MCF-7 cell lines with IC50 values of 10.50 µM and 15.21 µM, respectively. nih.gov Further research into benzoxazole-based amides and sulfonamides identified a compound, 3f, as the most cytotoxic, with particular potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov This compound was found to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in these colorectal cancer models. nih.gov

Table 3: Cytotoxicity of Selected Benzoxazole Derivatives Against Cancer Cell Lines

| Compound Type/Derivative | Cancer Cell Line | Cell Line Origin | Activity (IC50) | Source |

|---|---|---|---|---|

| Compound 11 (a 2-hydrazinylbenzoxazole derivative) | HepG2 | Hepatocellular Carcinoma | 5.5 µg/mL | researchgate.net |

| Compound 12 (a 2-hydrazinylbenzoxazole derivative) | MCF-7 | Breast Cancer | 5.6 µg/mL | researchgate.net |

| Compound 12l (a VEGFR-2 inhibitor) | HepG2 | Hepatocellular Carcinoma | 10.50 µM | nih.gov |

| Compound 12l (a VEGFR-2 inhibitor) | MCF-7 | Breast Cancer | 15.21 µM | nih.gov |

| Compound 3f (a benzoxazole-based amide) | HT-29 | Colorectal Cancer | Potent Cytotoxicity Noted | nih.gov |

| Compound 3f (a benzoxazole-based amide) | HCT116 | Colorectal Cancer | Potent Cytotoxicity Noted | nih.gov |

Antiproliferative and Anticancer Research

Inhibition of Key Cancer-Related Enzymes and Receptors

The benzoxazole scaffold is a recognized pharmacophore in the design of anticancer agents, with many derivatives exhibiting inhibitory activity against crucial enzymes and receptors involved in tumorigenesis. researchgate.netglobalresearchonline.netnih.gov Research into various benzoxazole-containing molecules has highlighted their potential to target key players in cancer cell proliferation and survival, such as protein kinases and topoisomerases. mdpi.com For instance, certain benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. researchgate.netnih.gov Inhibition of VEGFR-2 can stifle the formation of new blood vessels that tumors require to grow and metastasize. nih.gov Other studies have pointed to the inhibition of enzymes like Aurora B kinase and cyclooxygenase-2 (COX-2) by compounds featuring the benzoxazole core. mdpi.com While direct enzymatic inhibition data for 6-(benzyloxy)-1,3-benzoxazol-2-amine is not specified, its structural components, including the benzyloxy group, suggest that it may interact with various biological molecules and potentially modulate the activity of cancer-related enzymes or receptors.

Other Pharmacological Effects in Preclinical Models

Beyond anticancer applications, the benzoxazole nucleus is associated with a wide array of pharmacological activities. globalresearchonline.netglobalresearchonline.net Numerous derivatives have demonstrated significant antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. globalresearchonline.nettandfonline.comnih.gov The antimicrobial effects are particularly well-documented, with various substituted benzoxazoles showing activity against a range of bacterial and fungal pathogens. nih.govnih.gov The mechanism for this activity is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase. nih.govijpsonline.comijpsonline.com Additionally, compounds containing a benzyloxy pharmacophore have been investigated for other activities, including the inhibition of monoamine oxidase B (MAO-B), suggesting a potential for neurological applications. nih.gov

Exploration of Molecular Targets and Ligand-Receptor Interactions

The therapeutic effects of benzoxazole derivatives are rooted in their interactions with specific molecular targets. dntb.gov.ua The planar, aromatic benzoxazole ring system can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the active sites of proteins and enzymes. mdpi.com

Enzyme Inhibition Studies (e.g., Topoisomerases, Kinases)

A primary mechanism of action for many anticancer benzoxazoles is the inhibition of DNA topoisomerases. tandfonline.comesisresearch.org These essential enzymes regulate DNA topology during replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death. benthamdirect.comesisresearch.org Studies on 2,5-disubstituted benzoxazole derivatives have shown potent, dual inhibitory activity against both human topoisomerase I and topoisomerase IIα. tandfonline.comesisresearch.orgbenthamdirect.comesisresearch.orgnih.gov The specific substitutions on the benzoxazole ring significantly influence the potency and selectivity of inhibition. benthamdirect.comesisresearch.org For example, bulky groups at certain positions have been shown to increase inhibitory activity against both topoisomerase I and II. benthamdirect.comesisresearch.org In silico docking studies have further elucidated that benzoxazole derivatives can bind to the active site of enzymes like DNA gyrase (bacterial topoisomerase II), indicating a molecular basis for their antimicrobial effects. ijpsonline.comijpsonline.com

Table 1: Inhibitory Activity of Selected Benzoxazole Derivatives on DNA Topoisomerases

This table presents data for various benzoxazole derivatives to illustrate the inhibitory potential of the chemical class, as specific data for this compound is not available.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 |

Receptor Binding Profiling

The interaction of benzoxazole derivatives with specific cellular receptors is another area of active investigation. Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction between benzoxazole compounds and the active sites of target receptors. researchgate.netbiotech-asia.orgnih.gov For example, to rationalize anticancer activity, docking studies have been performed on receptors like VEGFR-2, revealing key amino acid residues that stabilize the inhibitor within the binding pocket. nih.govrsc.org Similarly, for anti-inflammatory effects, interactions with cyclooxygenase (COX) enzymes have been modeled. tandfonline.com While a specific receptor binding profile for this compound has not been published, the general principles of ligand-receptor interactions suggest that the amine and benzyloxy functionalities could serve as key interaction points.

DNA and Nucleic Acid Binding Studies

Direct binding to DNA is not the primary mechanism typically associated with benzoxazoles. Instead, their effects on nucleic acids are often mediated through the inhibition of enzymes that process DNA, such as topoisomerases. tandfonline.comesisresearch.org By inhibiting these enzymes, benzoxazole compounds can lead to the stabilization of enzyme-DNA cleavage complexes, which results in DNA strand breaks and the initiation of apoptosis. The benzoxazole moiety can be considered a structural bioisostere of naturally occurring nucleotides like adenine (B156593) and guanine, which may facilitate its interaction with the biopolymers of a living system. globalresearchonline.net

Mechanistic Investigations at the Cellular and Subcellular Level

At the cellular level, the anticancer effects of benzoxazole derivatives have been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Studies on specific derivatives have shown they can trigger apoptosis through caspase-dependent pathways. mdpi.com For instance, one potent benzoxazole compound was found to cause a significant increase in the levels of caspase-3 and the pro-apoptotic protein BAX, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, these compounds can arrest the cell cycle at various phases, such as the G1 or Pre-G1 phase, preventing cancer cells from progressing through the division cycle. nih.gov Western blot analyses for other benzoxazole derivatives have shown inhibition of key signaling proteins like protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1Rβ), which are crucial for tumor cell survival. mdpi.com

Computational Chemistry and in Silico Approaches in Benzoxazole Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. pnrjournal.com This method is crucial for identifying potential biological targets for benzoxazole (B165842) derivatives and estimating their binding affinity, which is often expressed as a docking score or binding energy. researchgate.netijpsonline.com

Research on various 2-substituted benzoxazoles has demonstrated their potential to interact with a wide range of biological targets. For instance, docking studies have explored the binding of benzoxazole derivatives to enzymes like DNA gyrase, which is a key target for antibacterial agents. ijpsonline.comijpsonline.com In such studies, compounds are evaluated based on their binding energy and interactions with critical amino acid residues within the enzyme's active site. ijpsonline.com Other identified targets for this class of compounds include the COVID-19 main protease (M-pro), GABA receptors, and various protein kinases, highlighting the therapeutic versatility of the benzoxazole scaffold. researchgate.netnih.gov

The docking scores for different benzoxazole derivatives can vary significantly depending on the target protein and the specific substitutions on the benzoxazole ring. These scores provide a comparative measure of binding strength, helping to prioritize compounds for further investigation. researchgate.netrjeid.com For 6-(Benzyloxy)-1,3-benzoxazol-2-amine, the presence of the benzyloxy group could facilitate π-π stacking interactions within a protein's binding pocket, potentially enhancing its binding affinity to specific targets. nih.gov

| Benzoxazole Derivative | Protein Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DNA Gyrase (1KZN) | -6.56 | Multiple hydrophobic interactions ijpsonline.comijpsonline.com |

| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DNA Gyrase (1KZN) | -6.92 | Multiple hydrophobic interactions ijpsonline.comijpsonline.com |

| 1-(benzo[d]oxazol-2-yl)-3-(4-chlorophenyl)-5-phenylformazan | 4URO receptor | -8.0 | Not specified rjeid.com |

| Nitrogen-substituted benzoxazole derivative (Compound 3) | GABA_Diazepam site (6×3X) | -56.22 (MMGBSA) | MET286, PHE289, VAL290, ASN265 researchgate.net |

| Diazepam (Reference) | GABA_Diazepam site (6×3X) | -68.77 (MMGBSA) | MET286, PHE289, VAL290, ASN265 researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the interactions, allowing researchers to observe the conformational changes in both the ligand and the protein, and to confirm that the ligand remains stably bound within the active site. rjeid.com

For benzoxazole derivatives, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand-receptor interactions. researchgate.net For example, simulations run for durations of 100 to 150 nanoseconds have confirmed the stability of benzoxazole compounds in the active sites of their target proteins. researchgate.netacs.org A key metric used to evaluate stability is the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A low and stable RMSD value over the course of the simulation indicates a stable binding mode. researchgate.net These simulations are crucial for verifying that the interactions predicted by static docking models are maintained in a more realistic, dynamic environment. rjeid.comacs.org

| Benzoxazole Derivative | Protein Target | Simulation Time (ns) | Average RMSD (Å) |

|---|---|---|---|

| Benzoxazole Derivative B12 | 4JT5 protein | 150 | 2.8 researchgate.net |

| Benzoxazole Derivative B20 | 4JT5 protein | 150 | 3.0 researchgate.net |

| Benzimidazole-Thiadiazole Hybrid | Candida's 14α-demethylase (CYP51) | 100 | Analysis confirmed stability acs.orgnih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov For benzoxazole derivatives, DFT calculations provide valuable information about their molecular properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netresearchgate.net

These calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p) or 6-311++G**. nih.govresearchgate.netresearchgate.net The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and a greater potential for charge transfer interactions, which can be crucial for biological activity. researchgate.net DFT studies help in understanding the intrinsic electronic properties that govern how a molecule like this compound might interact with biological macromolecules. rjeid.comnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Methodology |

|---|---|---|---|---|

| 2-(5-(trifluoromethylpyridin-2-yl)-benzoxazole | -6.15 | -1.55 | 4.60 | B3LYP/6-311++G** researchgate.net |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | DFT calculations confirmed soft molecular and electrophilic nature. rjeid.com | Not specified rjeid.com | ||

| Benzimidazole-Thiadiazole Hybrids | HOMO-LUMO analyses performed to understand electrostatic interactions. acs.orgnih.gov | B3LYP/6-311G(d,p) acs.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Lead Optimization and Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com For benzoxazole derivatives, 2D and 3D-QSAR models have been developed to understand which structural, electronic, and physicochemical properties are critical for their therapeutic effects, such as antimicrobial or anticancer activities. researchgate.netscholarsresearchlibrary.comijpsdronline.com

These models are built using molecular descriptors (e.g., thermodynamic, electronic, spatial) and statistical techniques like Multiple Linear Regression (MLR). scholarsresearchlibrary.comijpsdronline.com A robust QSAR model, validated by high correlation coefficients (R²) and cross-validation coefficients (q²), can predict the activity of novel, unsynthesized compounds. chemijournal.comresearchgate.net This predictive power is invaluable for lead optimization, guiding medicinal chemists in designing more potent analogues. scholarsresearchlibrary.com For instance, a QSAR study on benzoxazole analogues revealed that thermodynamic properties and electronic energy contributed positively to antibacterial activity, suggesting that adding electron-withdrawing groups could enhance potency. scholarsresearchlibrary.com Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups required for biological activity, providing a template for designing new molecules. pnrjournal.com

| Model Name | Statistical Parameter | Value | Significance |

|---|---|---|---|

| AAADRR.27 | R² (Correlation Coefficient) | 0.9686 | Indicates a strong correlation between predicted and observed activity. chemijournal.com |

| q² (Cross-validation Coefficient) | 0.72 | Indicates good statistical predictive ability. chemijournal.com |

In Silico Prediction of Biological Activity Spectra

In silico prediction of a compound's biological activity spectrum and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery. researchgate.netnih.gov These predictive models use a molecule's structure to forecast its potential therapeutic effects, mechanisms of action, and drug-like properties. pnrjournal.com

For novel benzoxazole derivatives, computational tools like PASS (Prediction of Activity Spectra for Substances) and QikProp are used to evaluate their potential as drug candidates. pnrjournal.comresearchgate.netnih.gov These programs can predict a wide range of biological activities and assess compliance with criteria like Lipinski's rule of five, which helps to evaluate oral bioavailability. researchgate.netnih.gov Such in silico screening allows for the early identification of compounds with promising therapeutic potential and favorable pharmacokinetic profiles, while also flagging potential liabilities. nih.gov This process helps to prioritize which newly designed molecules, such as derivatives of this compound, should be synthesized and subjected to more resource-intensive in vitro and in vivo testing. researchgate.net

| Compound Series | Prediction Tool | Key Findings |

|---|---|---|

| (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives | QikProp | All calculated properties for drug-likeness were found to be in a permissible range. nih.gov |

| Nitrogen-substituted benzoxazole derivatives | QikProp | Most compounds followed Lipinski's rule of 5, showed acceptable solubility and brain/blood partitioning, and had no significant cardiotoxicity risk. researchgate.net |

| Novel synthesized benzoxazole derivatives | PASS, SwissADME | In silico studies predicted biological activity, physicochemical properties, pharmacokinetics, and drug-likeness. pnrjournal.com |

Applications in Chemical Biology and Advanced Research Tools

Development of Fluorescent Probes and Imaging Agents

The inherent photophysical properties of the benzoxazole (B165842) ring system make its derivatives attractive candidates for the development of fluorescent probes and imaging agents. globalresearchonline.netacs.org These compounds are known to exhibit fluorescence, and their emission properties can be finely tuned by introducing various substituents onto the benzoxazole core. periodikos.com.br This tunability allows for the design of probes that can detect specific analytes, monitor biological processes, or image particular cellular components.

Benzoxazole derivatives have been successfully developed as fluorescent probes for sensing metal cations and pH changes. globalresearchonline.netnih.gov For instance, certain 2-substituted benzoxazoles demonstrate significant changes in their fluorescence intensity upon binding to specific metal ions, making them useful for environmental or biological monitoring. nih.gov Furthermore, the development of non-ionic, lipophilic benzoxazole derivatives has led to imaging agents capable of crossing the blood-brain barrier to visualize amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.gov A series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles showed high binding affinity to Aβ1-40 peptide aggregates, highlighting the potential of this scaffold in neurodegenerative disease research. nih.gov

| Benzoxazole Derivative | Application | Target Analyte | Key Finding |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Fluorescent Probe | Magnesium Cation (Mg²⁺) | High sensitivity and selectivity for Mg²⁺. nih.gov |

| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole | Fluorescent Probe | Zinc Cation (Zn²⁺) | Suitable for sensing Zn²⁺ with high sensitivity. nih.gov |

| N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide | Amyloid Plaque Imaging Agent | Aβ1-40 peptide | Showed very high in vitro binding affinity (Ki = 9.3 nM). nih.gov |

Benzoxazole derivatives have emerged as sensitive and potentially safer alternatives to commonly used mutagenic DNA probes like ethidium (B1194527) bromide. periodikos.com.brperiodikos.com.br Their planar structure allows them to interact with nucleic acids, primarily through intercalation between base pairs. This binding event often results in a significant enhancement of their fluorescence emission, providing a clear signal for DNA detection. periodikos.com.br

The interaction is influenced by the substituents on the benzoxazole ring. For example, the presence of groups that can form hydrogen bonds, such as the 2-amino group in 6-(benzyloxy)-1,3-benzoxazol-2-amine, could enhance the binding affinity and specificity to DNA. periodikos.com.br Studies on various benzoxazole and naphthoxazole derivatives have demonstrated their potential as fluorescent DNA probes, showing increased fluorescence intensity with higher DNA concentrations. periodikos.com.br This property is crucial for applications in molecular biology, such as DNA quantification and visualization in electrophoresis gels. periodikos.com.br

The structural versatility of the benzoxazole core allows for its incorporation into more complex systems designed as biosensors for the specific recognition of biomolecules. By functionalizing the benzoxazole scaffold with specific recognition elements (e.g., peptides, antibodies, or other small molecules), researchers can create probes that bind selectively to target proteins or other biomolecules.

This principle has been applied in the design of imaging agents for amyloid plaques, where the benzoxazole core serves as the fluorescent reporter and other parts of the molecule confer high binding affinity to the target peptide aggregates. nih.gov The development of such probes is critical for diagnosing diseases and for high-throughput screening in drug discovery. The ability of 2-aminobenzoxazole (B146116) derivatives to act as potent and selective inhibitors of specific biological targets, such as the sphingosine-1-phosphate transporter Spns2, further underscores their utility in developing sophisticated research tools for probing biological pathways. nih.gov

Benzoxazole Derivatives as Building Blocks in Complex Bioactive Molecule Synthesis

Beyond their direct applications as probes and sensors, benzoxazole derivatives, including this compound, are valuable building blocks in synthetic organic and medicinal chemistry. nih.govmdpi.com The benzoxazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological receptors with high affinity. nih.govrsc.org This makes it an attractive starting point for the synthesis of novel therapeutic agents and other complex bioactive molecules. ontosight.aienamine.net

The functional groups on this compound—the reactive 2-amino group and the modifiable benzyloxy group—provide synthetic handles for further elaboration. The amino group can be readily acylated, alkylated, or used in coupling reactions to build larger, more complex structures. nih.gov Numerous synthetic methodologies have been developed for the construction of the benzoxazole core and its subsequent functionalization, often starting from precursors like 2-aminophenols. nih.govrsc.org These synthetic strategies enable the creation of diverse libraries of benzoxazole-containing compounds for screening against various biological targets. mdpi.comenamine.net For instance, benzoxazole derivatives have been incorporated into molecules designed as inhibitors of β-amyloid aggregation, demonstrating their role as key structural components in the development of potential therapeutics for neurodegenerative diseases. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 6 Benzyloxy 1,3 Benzoxazol 2 Amine

Development of Highly Selective Ligands for Specific Biological Targets

A primary objective in modern drug discovery is the creation of ligands that exhibit high selectivity for their intended biological target, thereby minimizing off-target effects. For derivatives of 6-(benzyloxy)-1,3-benzoxazol-2-amine, future research will concentrate on modifying the core structure to achieve enhanced specificity for particular enzymes, receptors, or other proteins implicated in disease.

The strategy of chemical modification is central to this effort. For instance, research on (2-(benzyloxy)phenyl)methanamine (B111105) derivatives has successfully produced potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising cancer target. nih.gov This approach, involving systematic structural changes, can be applied to the this compound scaffold. By introducing various substituents on the benzyloxy group, the benzoxazole (B165842) ring, or the 2-amino group, researchers can fine-tune the molecule's steric and electronic properties to optimize interactions with the target's binding site.

Structure-activity relationship (SAR) studies are critical for understanding how such molecular modifications influence biological activity, potency, and selectivity. chemistryjournal.netnih.gov Future research will involve synthesizing a library of analogues of this compound and evaluating their activity against a panel of related biological targets. This systematic approach allows for the identification of key structural features that confer selectivity, guiding the rational design of next-generation compounds. nih.gov

Table 1: Hypothetical Strategy for Developing Selective Ligands

| Modification Site | Rationale for Modification | Desired Outcome |

| Benzyloxy Phenyl Ring | Explore impact of electron-donating/withdrawing groups on binding affinity. | Enhanced potency and target engagement. |

| Benzoxazole Core | Introduce substituents to probe specific pockets within the target's active site. | Increased selectivity over related proteins. |

| 2-Amine Group | Modify to alter hydrogen bonding capacity and overall polarity. | Optimized pharmacokinetic properties and selectivity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of complex datasets and prediction of molecular properties. nih.govnih.gov These computational tools are being increasingly applied to the design and optimization of heterocyclic compounds like benzoxazoles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML have a significant impact. nih.govresearchgate.net By developing models trained on datasets of benzoxazole derivatives with known biological activities, researchers can predict the therapeutic potential of novel, unsynthesized analogues of this compound. Algorithms such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests (RF) can identify complex, non-linear relationships between a molecule's structural descriptors and its biological function. nih.govresearchgate.netfrontiersin.org

For example, ANNs have been successfully used to model the antifungal activity of benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives against Candida albicans, achieving excellent correlation between predicted and experimental values. researchgate.netresearchgate.net This approach can be leveraged to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. nih.govfrontiersin.org

Table 2: Example of Molecular Descriptors Used in ML-Based QSAR Models

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Distribution of charge within the molecule. |

| Topological | Wiener Index | Molecular branching and shape. |

| Physicochemical | LogP | Lipophilicity and membrane permeability. |

| 3D-MoRSE | 3D Molecule Representation of Structures based on a Electron diffraction | 3D structure of the molecule. |

This table illustrates the types of data that machine learning models use to predict the biological activity of compounds.

Exploration of Novel Synthetic Pathways and Methodologies

Advances in synthetic organic chemistry are crucial for the efficient and sustainable production of this compound and its derivatives. While several methods exist for synthesizing the 2-aminobenzoxazole (B146116) core, many rely on harsh conditions or toxic reagents, such as cyanogen (B1215507) bromide. nih.gov Future research will focus on developing greener, more efficient, and versatile synthetic strategies.

Recent developments include the use of non-hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for the cyclization of o-aminophenols. nih.govacs.org Another promising avenue is the Smiles rearrangement, an intramolecular reaction that can be used to form the C-N bond in 2-aminobenzoxazoles under metal-free conditions. nih.govacs.org

Furthermore, the exploration of novel catalytic systems is a key area of interest. This includes the use of reusable ionic liquids, which can serve as green catalysts for the direct oxidative amination of benzoxazoles at room temperature. mdpi.comresearchgate.net Nanocatalysts, such as copper nanoparticles, are also being investigated for the one-pot synthesis of benzoxazole derivatives. ijpbs.com These modern methodologies offer significant advantages, including milder reaction conditions, higher yields, operational simplicity, and reduced environmental impact. nih.govorganic-chemistry.org

Table 3: Comparison of Synthetic Methods for 2-Aminobenzoxazoles

| Method | Reagents/Catalyst | Key Advantages |

| Traditional Cyclization | Cyanogen Bromide (BrCN) | Established method. |

| NCTS-Mediated Cyclization | N-cyano-N-phenyl-p-toluenesulfonamide | Non-hazardous cyanating agent, operational simplicity. nih.govacs.org |

| Smiles Rearrangement | Chloroacetyl chloride / Base | Metal-free approach, wide amine scope, short reaction time. nih.govacs.org |

| Ionic Liquid Catalysis | [BPy]I / TBHP | Green and reusable catalyst, mild room temperature conditions. mdpi.comresearchgate.net |

Interdisciplinary Research Collaborations in Benzoxazole Science

The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent is inherently complex and requires a multifaceted approach. chemistryjournal.net Future success in this field will be heavily dependent on fostering strong interdisciplinary collaborations among scientists from various fields.

Chemists will continue to design and execute novel synthetic routes, while computational chemists will employ AI and modeling to predict activity and guide molecular design. chemistryjournal.net Biologists and pharmacologists are essential for performing the biological evaluation of new compounds, elucidating their mechanisms of action, and assessing their efficacy in disease models. dndi.org For instance, the Open Synthesis Network, a collaborative project involving undergraduate laboratories, successfully synthesized and tested benzoxazole amides against protozoan parasites, demonstrating the power of such partnerships in contributing to neglected disease research. dndi.orgacs.org

This collaborative ecosystem, integrating synthetic chemistry, computational modeling, and biological sciences, creates a synergistic feedback loop. chemistryjournal.net Synthetic chemists can rapidly produce compounds prioritized by computational models, and the results from biological testing can then be used to refine and improve the predictive models. This integrated approach is essential for accelerating the discovery and development process for the next generation of benzoxazole-based agents.

Q & A

Q. Q: What are the optimized synthetic routes for 6-(Benzyloxy)-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

A:

- Synthetic Routes : The benzoxazole core is typically synthesized via cyclization of precursors. For example, analogous compounds like 6-(Methylthio)benzo[d]oxazol-2-amine are prepared by reacting 2-aminothiophenol with methyl isocyanate, followed by cyclization in basic conditions (e.g., NaOH/K₂CO₃) and polar aprotic solvents like DMF or DMSO . Adapting this method, this compound could involve benzyloxy-substituted aniline derivatives and thiourea or cyanate reagents.

- Critical Parameters : Temperature control (<10°C during bromine addition for analogous benzothiazoles ), solvent choice (DMF enhances cyclization), and stoichiometric ratios (e.g., 1:1 amine-to-electrophile) significantly affect yield. Purification via recrystallization (ethanol/water) or column chromatography is recommended.

Structural Confirmation

Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A:

- NMR : ¹H/¹³C NMR identifies benzyloxy protons (δ ~4.9–5.1 ppm for OCH₂Ph) and benzoxazole carbons (C2-amine at ~155–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C₁₄H₁₂N₂O₂: 240.09 g/mol). ESI+ mode detects [M+H]⁺ ions.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .

Advanced Functionalization

Q. Q: How can the benzyloxy and amine groups be selectively modified to generate derivatives for structure-activity relationship (SAR) studies?

A:

- Benzyloxy Group : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group to yield a hydroxyl derivative. Alternatively, nucleophilic substitution (e.g., alkyl halides) replaces the benzyloxy moiety .

- Amine Group : Acylation (acetic anhydride) or sulfonylation (tosyl chloride) protects the amine. Diazotization followed by Sandmeyer reactions introduces halides or cyano groups .

- Example : Substituting benzyloxy with methoxy or fluorinated groups (as in 5-fluoranyl-1,3-benzoxazol-2-amine ) could enhance bioavailability.

Biological Activity Screening

Q. Q: What in vitro assays are suitable for evaluating the antimicrobial or anticancer potential of this compound?

A:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and time-kill assays. Benzothiazole derivatives show MICs of 8–32 µg/mL .

- Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., HeLa or MCF-7). Structural analogs like indeno[1,2-c]pyrazol-4-ones exhibit IC₅₀ values <10 µM .

- Mechanistic Studies : Fluorescence-based DNA intercalation assays or enzyme inhibition (e.g., topoisomerase II) .

Data Contradictions and Optimization

Q. Q: How should researchers address discrepancies in reported biological activities of benzoxazole derivatives?

A:

- Source Analysis : Cross-validate data from peer-reviewed journals (e.g., Tetrahedron , ACS Medicinal Chemistry Letters ) over commercial platforms. For example, antimicrobial results from PubChem may lack mechanistic detail.

- Experimental Replication : Standardize assay conditions (e.g., pH, serum content) to minimize variability.

- SAR Refinement : Use computational tools (molecular docking, QSAR) to predict substituent effects. For instance, electron-withdrawing groups on the benzyloxy ring may enhance cytotoxicity .

Stability and Degradation

Q. Q: What are the key degradation pathways of this compound under physiological conditions?

A:

- Hydrolytic Degradation : The benzoxazole ring may hydrolyze in acidic/alkaline conditions (e.g., pH <3 or >10) to form 2-aminophenol derivatives. Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC .

- Oxidative Stress : LC-MS identifies sulfoxide/sulfone byproducts if sulfur-containing analogs are present .

Advanced Analytical Challenges

Q. Q: How can researchers resolve low solubility issues during bioactivity testing?

A:

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design : Convert the amine to a phosphate ester or PEGylated derivative for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.